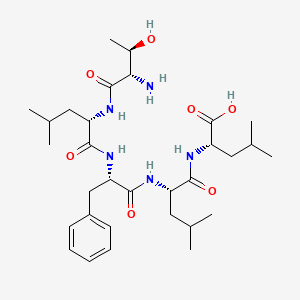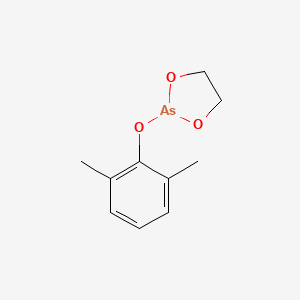![molecular formula C37H31NO2 B15167899 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid CAS No. 648908-15-0](/img/structure/B15167899.png)
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a bis(9,9-dimethyl-9H-fluoren-2-yl)amino group. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid typically involves the following steps:
Formation of the Fluorene Derivative: The initial step involves the preparation of 9,9-dimethyl-9H-fluorene-2-yl derivatives.
Coupling with Benzoic Acid: Finally, the bis(9,9-dimethyl-9H-fluoren-2-yl)amine is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- Bis1-(9,9-dimethyl-9H-fluoren-2-yl)-isoquinolineiridium(III)
Uniqueness
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid stands out due to its specific substitution pattern and the presence of both fluorene and benzoic acid moieties. This unique combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific reactivity .
Propriétés
Numéro CAS |
648908-15-0 |
|---|---|
Formule moléculaire |
C37H31NO2 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
3-[bis(9,9-dimethylfluoren-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C37H31NO2/c1-36(2)31-14-7-5-12-27(31)29-18-16-25(21-33(29)36)38(24-11-9-10-23(20-24)35(39)40)26-17-19-30-28-13-6-8-15-32(28)37(3,4)34(30)22-26/h5-22H,1-4H3,(H,39,40) |
Clé InChI |
REVLWWTYJKMCAE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=CC(=C7)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)







![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)



